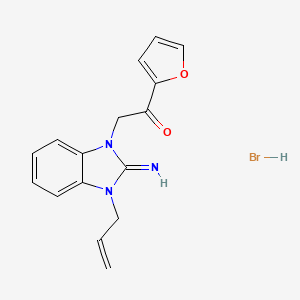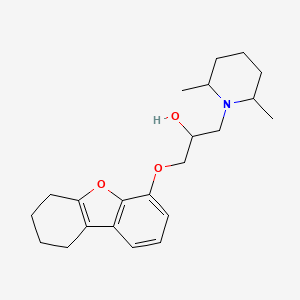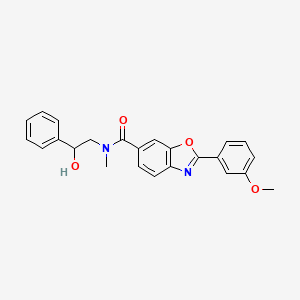![molecular formula C17H17N3O2 B6016817 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, an amino group, and a nicotinamide moiety. Its chemical formula is C18H18N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide typically involves multiple steps. One common method includes the reaction of 3-amino-2-methylbenzoic acid with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with nicotinoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For instance, it could modulate the activity of enzymes involved in metabolic processes or signal transduction pathways, thereby influencing cellular functions.
類似化合物との比較
Similar Compounds
- **N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-methoxybenzamide
- **N-{3-[(cyclopropylcarbonyl)amino]benzyl}-4-(2,2,2-trifluoroethyl)-1-piperazinecarboxamide
Uniqueness
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide is unique due to its specific structural features, such as the presence of a nicotinamide moiety and a cyclopropylcarbonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-7-8-12)5-2-6-15(11)20-17(22)13-4-3-9-18-10-13/h2-6,9-10,12H,7-8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWOAYYBTUXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine](/img/structure/B6016741.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6016759.png)
![1-cyclopentyl-4-(4-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016765.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)

![2-[3-(4-Methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione](/img/structure/B6016792.png)
![6-methyl-4-[4-(thiomorpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one](/img/structure/B6016812.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6016824.png)


